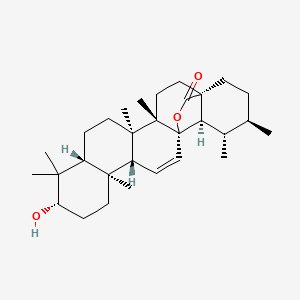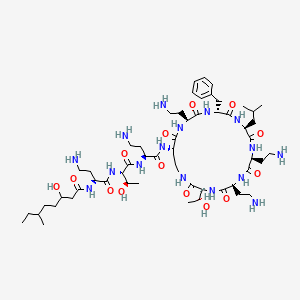
Prostaglandin H2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prostaglandin H2 (PGH2) was first isolated from incubations of arachidonic acid with ovine seminal vesicle microsomes, and was described as a potent vasoconstrictor. PGH2 is the precursor for all 2-series PGs and thromboxanes (TXs), and is a TP receptor agonist which irreversibly aggregates human platelets at 50-100 ng/ml. PGH2 is a suicide substrate for platelet TX synthase possessing a Ki of 18 µM as compared to 28 µM for PGH1.
Aplicaciones Científicas De Investigación
Pharmacological and Clinical Applications
Prostaglandin H2 (PGH2) research encompasses a broad spectrum of biomedical investigations. Its implications in hormonal and neurohormonal behavior have been pivotal. PGH2 is significant in reproductive health, particularly in inducing labor and terminating early pregnancies. Its regulatory role in blood pressure and potential therapeutic applications in hypertension and peripheral vascular diseases are noteworthy. Additionally, its bronchodilator effect suggests potential utility in asthma treatment (Karim & Hillier, 2012).
Role in Inflammation
PGH2 is intricately linked with the inflammatory response. As a lipid autacoid derived from arachidonic acid, it sustains homeostatic functions and mediates pathogenic mechanisms, including inflammation. Its generation involves cyclooxygenase isoenzymes, and its biosynthesis is inhibited by nonsteroidal anti-inflammatory drugs. Understanding PGH2's role in inflammation is crucial for potential clinical relevance in conditions like atherosclerosis and vascular injury response (Ricciotti & FitzGerald, 2011).
Structural Insights and Drug Target Potential
The crystal structure of PGH2 synthase, an enzyme crucial in PGH2 biosynthesis, provides insights into its function and potential as a drug target. The structure reveals specific binding sites and active sites, informing the design of targeted drugs for conditions like inflammation and pain (Gupta et al., 2004).
Vascular Function
PGH2 plays a significant role in vascular function. It is a key regulator in producing prostaglandins and thromboxane, which modulate vascular tone and contribute to pathologies like hypertension and diabetes. Understanding PGH2's function in different vascular beds, including systemic and cerebral, is essential for therapeutic interventions targeting vascular diseases (Davidge, 2001).
Immune System Modulation
Prostaglandins like PGH2 modulate key aspects of the immune system. PGH2's role in immune regulation, particularly in the context of cancer progression, highlights its potential as a target for therapies aimed at immune modulation (Harris et al., 2002).
Propiedades
Fórmula molecular |
C20H32O5 |
|---|---|
Peso molecular |
352.5 |
Sinónimos |
PGH2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[5-Acetamido-2-(hydroxymethyl)-6-methoxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxane-3-sulfonoperoxoic acid](/img/structure/B1151466.png)



